1,8-Pyrenedione

Beschreibung

Historical Context and Discovery

1,8-Pyrenedione, a polycyclic aromatic quinone, emerged from early investigations into pyrene oxidation. Initial studies in the late 19th and early 20th centuries focused on pyrene derivatives, with Theodor Förster’s 1954 work on pyrene excimer behavior laying groundwork for understanding its photophysical properties. The compound was first synthesized through oxidative methods, notably via chromic acid (H₂CrO₄) treatment of pyrene under controlled conditions. Vollmann et al. (1937) later refined its preparation, isolating this compound as a distinct product alongside 1,6-pyrenedione during pyrene oxidation in acetic acid. This work clarified structural ambiguities and established reproducible synthetic routes, cementing its place in organic chemistry literature.

Nomenclature and Chemical Identity

This compound is systematically named pyrene-1,8-dione under IUPAC conventions, reflecting the positions of its ketone groups on the pyrene backbone. Key identifiers include:

- CAS Registry Number : 2304-85-0

- Molecular Formula : C₁₆H₈O₂

- Molecular Weight : 232.23 g/mol

- Synonyms : 1,8-Pyrenequinone, 3,10-Pyrenedione

The compound’s structural uniqueness arises from its peri-fused quinoid system, distinguishing it from isomers like 1,6-pyrenedione. Its UV-Vis spectrum exhibits absorption maxima at 330 nm in ethanol, consistent with extended conjugation.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 2304-85-0 |

| Molecular Formula | C₁₆H₈O₂ |

| Molecular Weight | 232.23 g/mol |

| Melting Point | Not well-documented |

| Boiling Point | 479.2°C (extrapolated) |

| Density | 1.439 g/cm³ |

Position in Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

This compound belongs to the oxidized PAH family, derived from pyrene (C₁₆H₁₀), a four-ring aromatic hydrocarbon. Pyrene’s K-region (positions 4,5,9,10) is highly reactive, but this compound forms via oxidation at non-K-region sites, underscoring the compound’s unique electronic structure. It participates in PAH degradation pathways, serving as an intermediate in photochemical and microbial oxidation processes.

Table 2: Comparison of Pyrene and Its Oxidized Derivatives

| Property | Pyrene | This compound | 1,6-Pyrenedione |

|---|---|---|---|

| Formula | C₁₆H₁₀ | C₁₆H₈O₂ | C₁₆H₈O₂ |

| Aromatic System | Fully conjugated | Quinoid | Quinoid |

| Synthesis Pathway | Coal tar isolation | Pyrene oxidation | Pyrene oxidation |

| Fluorescence | Strong | Moderate | Moderate |

Structural Classification and Taxonomic Relationships

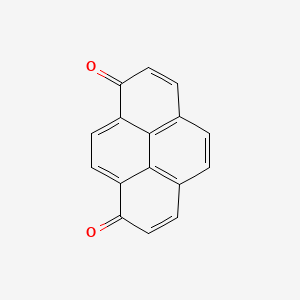

This compound’s structure comprises a pyrene core with ketone groups at positions 1 and 8, forming a peri-fused quinone. Key features include:

- Quinoid System : The two carbonyl groups create a conjugated diketone system, reducing aromaticity compared to pyrene.

- Planarity : The molecule remains planar, enabling π-π stacking interactions critical for its applications in materials science.

- Resonance Stabilization : Electron delocalization across the quinoid and aromatic rings enhances stability, as evidenced by its resistance to further oxidation under mild conditions.

The compound is taxonomically related to:

- Pyranthrone : A larger PAH quinone used in dyes.

- Anthraquinones : Smaller quinoid systems with analogous reactivity.

Structural Analysis :

Eigenschaften

IUPAC Name |

pyrene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETOQIJGUBNXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062317 | |

| Record name | 1,8-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304-85-0 | |

| Record name | 1,8-Pyrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Pyrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Pyrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-PYRENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55G3TLC7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | VO (0.5 mol%) |

| Solvent | Glacial acetic acid |

| Temperature | 85°C |

| Time | 36–48 hours |

| Yield (1,8-isomer) | 35–40% |

| Total Yield (1,6 + 1,8) | 60% |

Lower temperatures (e.g., 60°C) favor this compound formation, while prolonged reaction times (>72 hours) lead to ring-opening byproducts. The crude product requires chromatography on silica gel with acetic acid elution to separate isomers.

Lead Tetraacetate-Mediated Oxidation

Lead tetraacetate (Pb(OAc)) in acetic acid offers an alternative route at ambient temperatures. Pyrene reacts with Pb(OAc) over 92 hours, yielding this compound in 22% yield. This method avoids high temperatures but suffers from lower efficiency and the toxicity of lead-based reagents.

Mechanistic Insight :

Lead tetraacetate acts as both an oxidant and an electrophilic agent, abstracting hydrogen atoms from pyrene’s aromatic system to form radical intermediates, which subsequently rearrange to the quinone structure.

Photochemical Synthesis via Photoreduction

Photochemical methods utilize visible light (>400 nm) to reduce this compound precursors. For example, pyrenedione isomers dissolved in isopropanol undergo photoreduction to pyrenediol, which is re-oxidized to this compound under aerobic conditions. This approach achieves 85% conversion efficiency but requires specialized equipment for light exposure.

Photoreaction Parameters

| Factor | Effect on Yield |

|---|---|

| Light wavelength | >400 nm maximizes yield |

| Solvent polarity | Isopropanol optimal |

| Oxygen presence | Essential for re-oxidation |

Purification and Isolation Techniques

Separation of this compound from isomer mixtures remains a critical challenge. Column chromatography on silica gel with acetic acid elution resolves 1,6- and this compound, with the latter eluting first due to its lower polarity. Subsequent purification on activated alumina with benzene further isolates this compound (>98% purity).

Chromatography Workflow :

-

Silica Gel Column :

-

Eluant: Glacial acetic acid.

-

Band Collection: Orange-red fractions containing this compound.

-

-

Alumina Column :

-

Eluant: Benzene.

-

Purity Enhancement: Removes residual acetic acid and byproducts.

-

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of major preparation routes:

| Method | Yield (%) | Temperature | Time (hr) | Advantages | Limitations |

|---|---|---|---|---|---|

| HO/VO | 60 | 85°C | 36–48 | High yield, scalable | Requires temperature control |

| Pb(OAc) | 22 | 25°C | 92 | Ambient conditions | Low yield, toxic reagents |

| Photochemical | 85 | 25°C | 24 | Mild conditions, high conversion | Equipment-intensive |

Analyse Chemischer Reaktionen

1,8-Pyrenedione undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to its corresponding hydroquinone derivative under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Visible light, oxygen, and isopropanol as a solvent and hydrogen donor.

Reduction: Reducing agents like sodium borohydride.

Substitution: N,N’-dialkylethylenediamine under visible light.

Major Products Formed:

Oxidation: Epoxides, hydroxylated organoborons, and oxidized sulfides.

Reduction: Hydroquinone derivatives.

Substitution: Fluorescent pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

1,8-Pyrenedione has a wide range of applications in scientific research:

Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and related biological processes.

Wirkmechanismus

The mechanism by which 1,8-Pyrenedione exerts its effects involves its ability to act as a redox mediator. In photocatalytic reactions, it absorbs visible light and undergoes photoexcitation, generating reactive oxygen species such as singlet oxygen and hydrogen peroxide. These reactive species then participate in various oxidation reactions, leading to the formation of the desired products .

Vergleich Mit ähnlichen Verbindungen

1,6-Pyrenedione vs. 1,8-Pyrenedione

- Synthesis: Both isomers are synthesized via pyrene oxidation using sodium dichromate (Na₂Cr₂O₇) in acidic media. Electrosynthesis on carbon nanotube electrodes at pH 2 yields a 2:1 mixture of 1,6- and this compound .

- Separation : Column chromatography with ethyl acetate-benzene (2%) elutes 1,6-pyrenedione first (orange band), while this compound (red band) requires 10% ethyl acetate-chloroform .

- Structural Differences: The para-quinoid arrangement in this compound results in distinct NMR signals (e.g., a singlet at 8.65 ppm for H-protons) compared to 1,6-pyrenedione (doublets at 8.49 and 7.85 ppm) .

4,5-Pyrenedione

- Synthesis: Produced via oxidation of pyrene with K₂Cr₂O₇ in H₂SO₄, similar to this compound, but differs in ortho-quinoid structure .

- Reactivity : Undergoes oxidation with H₂O₂ to form 4,5-pyrenedicarboxylic acid (35% yield), unlike this compound, which resists further oxidation under mild conditions .

1,8-Naphthalimide

- Synthesis : Functionalized via reactions with chloracetyl chloride on cotton fabric, forming covalent bonds through pyridyl groups .

- Structure: Features a naphthalene core with electron-withdrawing imide groups, contrasting with the pyrene-derived quinone structure of this compound .

Photophysical and Electrochemical Properties

Environmental Remediation

Organic Electronics

Antimicrobial Activity

- 1,8-Naphthalimide : Shows moderate antimicrobial activity (MIC = 0.63–1.40 mM) against B. cereus and C. lipolytica via membrane disruption .

Toxicity and Stability

- This compound: Classified as non-carcinogenic by IARC, unlike carcinogenic oxy-PAHs formed during PAH remediation .

- 1,8-Naphthalimide : Stable under UV exposure and thermal stress, making it suitable for long-term textile applications .

Biologische Aktivität

1,8-Pyrenedione is a polycyclic aromatic compound characterized by its structure, which consists of four fused benzene rings. This compound has garnered attention in recent years due to its significant biological activities and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C16H10O2, with a molecular weight of approximately 250.25 g/mol.

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant capacity . Research indicates that this compound exhibits significant antioxidant properties, which can be attributed to the presence of hydroxyl groups in its structure. These groups are known to scavenge free radicals, thereby protecting biological macromolecules from oxidative damage.

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its biological mechanisms. For instance, the compound has been observed to bind with DNA, potentially affecting gene expression and cellular processes .

Enzymatic Activity and Electrocatalysis

Research has demonstrated that this compound can act as an effective mediator in enzymatic reactions. For example, in bioelectrochemical systems, it has been used to facilitate the electrocatalytic oxidation of glucose when modified onto electrodes . The cyclic voltammetry studies indicate that the presence of this compound enhances the current response significantly during glucose oxidation, suggesting its potential application in glucose biosensors.

Photophysical Properties

The photophysical properties of this compound have also been investigated, particularly concerning its ability to absorb light and participate in photochemical reactions. This capability makes it a candidate for applications in photodynamic therapy (PDT) and as a photosensitizer in various chemical processes .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant activity of various pyrene derivatives, this compound was found to exhibit superior activity compared to other related compounds. The study utilized several assays to measure the ability of the compound to scavenge free radicals and reduce oxidative stress markers in vitro. The results indicated that this compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells.

Case Study 2: Electrocatalytic Applications

A recent investigation explored the use of this compound as an electrocatalyst for glucose oxidation in biofuel cells. The study reported that electrodes modified with this compound displayed enhanced performance compared to traditional mediators like naphthoquinone. The maximum current density achieved was significantly higher at lower pH levels, indicating improved electrochemical activity under physiological conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyrene | Four fused benzene rings | Base structure for many derivatives |

| 1-Hydroxypyrene | Hydroxyl group at position 1 | Primarily studied for toxicity |

| 2-Bromopyrene | Bromine substitution at position 2 | Focus on halogen effects in biological systems |

| 9-Hydroxyanthracene | Hydroxyl group on anthracene | Investigated for photophysical properties |

| This compound | Two carbonyl groups | Exhibits significant antioxidant and enzymatic activities |

The unique arrangement of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Basic: What spectroscopic methods are most effective for characterizing 1,8-pyrenedione and distinguishing it from structural isomers like 1,6-pyrenedione?

Answer: Proton nuclear magnetic resonance (¹H NMR) is critical for distinguishing isomers. For this compound, a characteristic singlet at 8.65 ppm (2H, protons H) is observed, while 1,6-pyrenedione exhibits doublets at 8.49 ppm (proton D) and 7.85 ppm (proton C) . Integration of these peaks allows quantification of isomer ratios (e.g., 2:1 for 1,6- vs. This compound in electrosynthesis). Complementary techniques like UV-Vis and fluorescence spectroscopy further validate purity and electronic properties, particularly for applications in electron transfer studies .

Basic: How can researchers optimize the electrosynthesis of this compound on carbon nanotube electrodes?

Answer: Key parameters include:

- pH control : Electro-oxidation at pH 2 vs. pH 7 alters product distribution and electron transfer efficiency. Lower pH favors specific isomer formation .

- Electrode modification : Carbon nanotubes enhance surface area and catalytic activity. Drop-casting enzyme solutions (e.g., FAD-dependent glucose dehydrogenase) onto electrodes improves bioelectrode performance .

- Cyclic voltammetry validation : Monitor redox peaks and catalytic currents (e.g., sigmoidal waves at 20 mV/s ) to confirm successful wiring of this compound with enzymes .

Advanced: How can fluorescence spectroscopy resolve the inclusion complexation of this compound with β-cyclodextrin, and what thermodynamic insights does this provide?

Answer: Fluorescence titration with β-cyclodextrin (β-CD) reveals binding via Job plot analysis . Increasing β-CD concentration enhances fluorescence intensity due to hydrophobic interactions within the cyclodextrin cavity. Thermodynamic parameters (e.g., binding constants, ΔG) are derived from Stern-Volmer plots or isothermal titration calorimetry (ITC). Comparative studies with analogs (e.g., 1,8-ANS) validate methodological consistency .

Advanced: How should researchers address contradictions in electrochemical data when evaluating this compound’s electron transfer efficiency with enzymes?

Answer: Discrepancies may arise from:

- Enzyme-source variability : FAD-GDH from Aspergillus sp. may exhibit different wiring efficiencies compared to glucose oxidase .

- Statistical validation : Apply multivariate analysis (e.g., principal component analysis) to cluster electrochemical responses by experimental conditions (pH, electrode material) .

- Error propagation : Quantify uncertainties in cyclic voltammetry measurements (e.g., baseline drift, capacitive currents) using software like DigiElch or GPES .

Basic: What criteria ensure a well-defined research question for studying this compound’s mechanistic roles in electron transfer?

Answer: Use the FINER framework :

- Feasible : Align with available instrumentation (e.g., potentiostats for electrochemical studies).

- Novel : Investigate understudied applications, such as its role in biofuel cell catalysis.

- Ethical : Adhere to safety protocols for handling quinones, which may be redox-active and cytotoxic.

- Relevant : Connect to broader goals like sustainable energy or biosensor development .

Advanced: What computational methods are suitable for modeling this compound’s electronic structure and predicting its reactivity?

Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps, redox potentials, and charge distribution. Compare computed NMR chemical shifts with experimental data to validate models. Software like Gaussian or ORCA is recommended for reproducibility. For enzyme interactions, molecular docking (e.g., AutoDock Vina ) simulates binding orientations with FAD-dependent enzymes .

Basic: How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability testing : Incubate samples at 25–60°C and pH 2–12 for 24–72 hours.

- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products.

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

Basic: What are the best practices for reporting this compound’s experimental data in publications?

Answer:

- Reproducibility : Document synthesis protocols, including reagent sources (e.g., Sigma-Aldrich for pyrene precursors) and equipment settings (e.g., scan rates in voltammetry) .

- Data transparency : Deposit raw electrochemical or spectroscopic datasets in repositories like Figshare or Zenodo .

- Visual clarity : Use color-coded cyclic voltammograms and annotated NMR spectra in figures .

Advanced: How can researchers leverage this compound’s redox properties to design novel biosensing platforms?

Answer:

- Enzyme wiring : Immobilize FAD-dependent dehydrogenases on this compound-modified electrodes for glucose or lactate detection.

- Signal amplification : Exploit its reversible redox peaks (-0.1 V vs. Ag/AgCl at pH 7) for low-potential detection, minimizing interference .

- Stability testing : Evaluate bioelectrode longevity under continuous operation (e.g., 24-hour chronoamperometry in physiological buffers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.